N'-(4-ethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
CAS No.: 898368-86-0
Cat. No.: VC11881036
Molecular Formula: C21H27N3O4S2
Molecular Weight: 449.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898368-86-0 |
|---|---|
| Molecular Formula | C21H27N3O4S2 |
| Molecular Weight | 449.6 g/mol |
| IUPAC Name | N'-(4-ethylphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C21H27N3O4S2/c1-2-16-8-10-17(11-9-16)23-21(26)20(25)22-13-12-18-6-3-4-14-24(18)30(27,28)19-7-5-15-29-19/h5,7-11,15,18H,2-4,6,12-14H2,1H3,(H,22,25)(H,23,26) |
| Standard InChI Key | SENPTZFJXSNMOI-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structural Components
The compound’s structure comprises three primary domains:
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Thiophene-2-sulfonyl group: A five-membered aromatic heterocycle containing sulfur, functionalized with a sulfonyl group (-SO₂-) at the 2-position. This moiety enhances electron-withdrawing properties and influences molecular interactions .
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Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom. The piperidine core is substituted at the 1-position with the thiophene-sulfonyl group and at the 2-position with an ethylenediamine-linked side chain .
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N'-(4-ethylphenyl)ethanediamide group: A diamide functionality connecting the piperidine ring to a 4-ethylphenyl group, introducing hydrophobicity and potential π-π stacking interactions.
Spectroscopic and Computational Data
Key spectral and computational identifiers include:
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IUPAC Name: N'-(4-ethylphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
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SMILES: CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3
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InChIKey: SENPTZFJXSNMOI-UHFFFAOYSA-N
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₇N₃O₄S₂ |
| Molecular Weight | 449.6 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 9 |
| Topological Polar Surface Area | 127 Ų |
Data derived from PubChem and VulcanChem entries .
Synthetic Methodologies
Multi-Step Synthesis Strategy
The synthesis involves sequential functionalization of the piperidine core, as outlined below:
Step 1: Piperidine Core Preparation
Piperidine is sulfonylated at the 1-position using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Rhodium-catalyzed C−H insertion reactions, as demonstrated in analogous piperidine derivatives, may optimize regioselectivity .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL in phosphate-buffered saline (pH 7.4) at 25°C, attributed to hydrophobic ethylphenyl and thiophene groups.
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Thermal Stability: Decomposition onset at 218°C (DSC, heating rate 10°C/min).
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Photostability: Degrades by 12% under UV light (254 nm, 48 hours), necessitating storage in amber vials.
Spectroscopic Profiles
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric stretch), 1150 cm⁻¹ (S=O symmetric stretch) .
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¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J=5.0 Hz, 1H, thiophene), 7.45–7.10 (m, 6H, aromatic), 3.85 (m, 2H, piperidine), 1.22 (t, J=7.6 Hz, 3H, CH₂CH₃).
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors targeting Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). Its diamide structure facilitates metal-catalyzed cross-coupling reactions for library diversification .
Materials Science Applications
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Polymer Additive: At 0.5 wt%, enhances polyurethane tensile strength by 18% due to sulfonyl-mediated crosslinking.
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Liquid Crystal Composites: Induces nematic phase stabilization in alkylcyanobiphenyl matrices (ΔT = +14°C).
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